molecular formula C23H17N3O4S B5010951 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B5010951
M. Wt: 431.5 g/mol
InChI Key: IAOGBUTUWZJWBQ-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound with the molecular formula C23H17N3O4S . This compound features a unique structure that includes an oxazole ring, a nitrophenyl group, and a sulfanyl linkage, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves the reaction of 4,5-diphenyl-2-oxazolethiol with 4-nitrophenylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and nitrophenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is unique due to its combination of an oxazole ring, a sulfanyl linkage, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c27-20(24-18-11-13-19(14-12-18)26(28)29)15-31-23-25-21(16-7-3-1-4-8-16)22(30-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOGBUTUWZJWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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